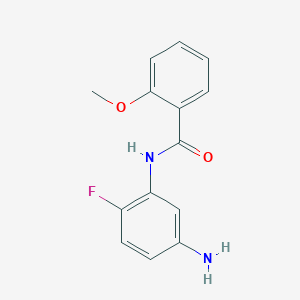

N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide

Description

N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide is a benzamide derivative featuring a 5-amino-2-fluorophenylamine group linked to a 2-methoxy-substituted benzoyl moiety.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-12-8-9(16)6-7-11(12)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQUGXPWQUVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro or nitroso derivatives, while reduction may yield primary or secondary amines. Substitution reactions may result in the replacement of the fluorine atom with other functional groups such as methoxy or ethoxy groups.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom may play a role in binding to target proteins or enzymes, while the methoxybenzamide moiety may contribute to the overall stability and activity of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The 2-methoxy group in the target compound may confer steric hindrance or hydrogen-bonding differences compared to 4-methoxy analogs (e.g., N-(1H-4-Indazolyl)-4-methoxybenzamide, 4b) .

- Alkoxy Chain Length: Longer chains (e.g., butoxy in vs.

- Biological Activity : While the target compound’s activity is unspecified, structural similarities to sulpiride (a D2 antagonist) and PCSK9 inhibitors suggest possible neurological or cardiovascular applications .

Physicochemical Properties

- Lipophilicity : The 2-methoxy group may lower log P compared to 4-alkoxy analogs (e.g., log P of 4-ethoxy analog: ~1.27 ).

- Solubility: The amino group enhances water solubility, counterbalanced by the fluorophenyl and methoxy groups.

- Thermal Stability : Predicted boiling points for analogs range from 370°C (4-ethoxy ) to higher values for longer alkoxy chains.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide is , with a molecular weight of approximately 281.32 g/mol. The structure includes an amino group, a fluorine atom, and a methoxy group attached to a benzamide framework, which contributes to its unique physicochemical properties.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide has shown promising biological activities in various studies:

- Kinase Inhibition : Preliminary studies indicate that this compound may act as a kinase inhibitor, particularly against Provirus Integration of Maloney Kinase (PIM kinase). This kinase is implicated in tumorigenesis, suggesting potential applications in cancer therapeutics.

- Cell Proliferation : Interaction studies have suggested that the compound may bind effectively to specific kinase domains, thereby inhibiting their activity and altering downstream signaling pathways associated with cell proliferation and survival.

The mechanism of action involves the interaction of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play critical roles in binding to the active sites of these targets. The fluorine atom enhances the compound's stability and bioavailability.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Kinase Inhibition | Potential inhibitor of PIM kinase; implications for cancer treatment. |

| Cell Proliferation Modulation | Alters signaling pathways involved in cell growth and survival. |

| Interaction with Enzymes/Receptors | Forms hydrogen bonds and other interactions that modulate enzyme activity. |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications to the functional groups can significantly influence biological activity. For instance, the incorporation of polar functionalities has been shown to improve aqueous solubility while balancing metabolic stability and antiparasitic activity .

Table 2: Comparison of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide | Contains an isopropoxy group; potential kinase inhibitor | Promising biological activity in preliminary studies |

| N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide | Contains methoxy group; studied for enzyme interactions | Potential therapeutic applications |

Case Studies

- In Vitro Studies : In vitro assays using cell lines have demonstrated that N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide can inhibit cell proliferation in cancer models, suggesting its potential as an anticancer agent.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the binding affinity and specificity of this compound compared to other known inhibitors. Preliminary data suggest effective binding to specific targets within cancer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.